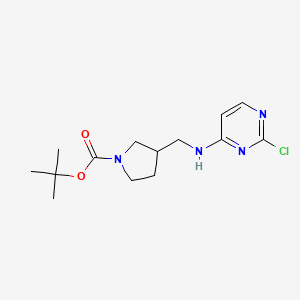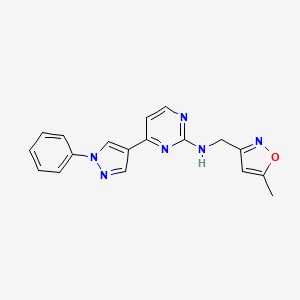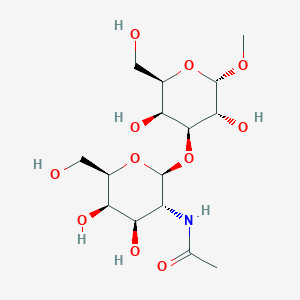
Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside: is a complex carbohydrate derivative. It is a methyl glycoside that contains both galactose and N-acetylgalactosamine units. This compound is often used in biochemical research due to its unique structural properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside typically involves the glycosylation of methyl galactopyranoside with a suitably protected N-acetylgalactosamine donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions usually require anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes can transfer the N-acetylgalactosamine moiety to the methyl galactopyranoside acceptor in a highly specific manner, reducing the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the N-acetylgalactosamine unit can be reduced to form an alcohol.
Substitution: The hydroxyl groups can be substituted with various functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Formation of galacturonic acid derivatives.
Reduction: Formation of galactitol derivatives.
Substitution: Formation of various alkyl or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates. It is also used in the study of glycosylation reactions and mechanisms.
Biology: In biological research, it is used to study cell surface interactions and carbohydrate-protein interactions. It serves as a model compound for understanding the role of glycosylation in cellular processes.
Medicine: Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside is investigated for its potential in drug delivery systems and as a therapeutic agent in the treatment of diseases related to glycosylation disorders.
Industry: In the industrial sector, this compound is used in the production of bioactive materials and as an additive in various biochemical assays.
Mécanisme D'action
The compound exerts its effects primarily through its interactions with specific carbohydrate-binding proteins, known as lectins. These interactions can modulate various cellular processes, including cell signaling, adhesion, and immune responses. The molecular targets include cell surface receptors and enzymes involved in glycosylation pathways.
Comparaison Avec Des Composés Similaires
- Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-a-D-galactopyranoside
- Methyl 3-O-(2-acetamido-2-deoxy-b-D-mannopyranosyl)-a-D-galactopyranoside
Comparison:
- Structural Differences: The primary difference lies in the type of sugar unit attached to the galactopyranoside. While the target compound contains N-acetylgalactosamine, the similar compounds contain N-acetylglucosamine or N-acetylmannosamine.
- Biological Activity: These structural differences can lead to variations in biological activity and specificity towards different lectins and enzymes.
- Applications: While all these compounds are used in glycosylation studies, their specific applications may vary based on their unique interactions with biological molecules.
Propriétés
Formule moléculaire |
C15H27NO11 |
|---|---|
Poids moléculaire |
397.37 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14+,15+/m1/s1 |
Clé InChI |
USJPBCYUZSGJII-AJCPYZHHSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)OC)CO)O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[3.2.0]heptan-4-yl] acetate](/img/structure/B11830384.png)


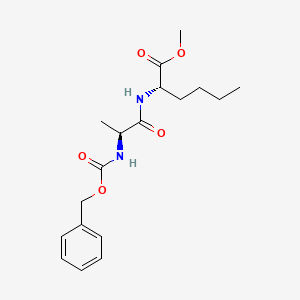


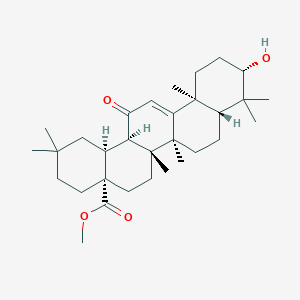
![5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11830450.png)
